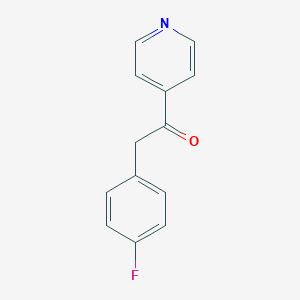

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-pyridin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMSOXBPVFLNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453041 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115858-98-5 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

The following technical guide details the synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone , a critical pharmacophore in the development of p38 MAP kinase inhibitors (e.g., SB 203580).

Executive Summary

Target Molecule: 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone CAS Registry Number: 6576-05-2 Molecular Formula: C₁₃H₁₀FNO Role: Key intermediate for 4,5-disubstituted imidazole-based kinase inhibitors (e.g., SB 203580, SB 202190).[1][2]

This guide delineates the two most robust synthetic pathways for this scaffold: the Claisen Condensation Route (preferred for process scalability) and the Grignard Addition Route (preferred for rapid laboratory synthesis). Special emphasis is placed on regiochemical control to avoid the formation of the isomeric 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone.[1][2]

Retrosynthetic Analysis

To ensure the carbonyl is attached to the pyridine ring (position 1) rather than the phenyl ring, the disconnection must occur between the carbonyl carbon and the alpha-methylene carbon.

Figure 1: Retrosynthetic logic distinguishing the two primary disconnection strategies.

Primary Pathway: Claisen Condensation (Scalable)

This route is preferred for gram-to-kilogram scale synthesis due to the stability of reagents and avoidance of cryogenic conditions.[1][2]

Reaction Logic

The synthesis exploits the acidity of the

Detailed Mechanism[1]

-

Enolization: Sodium ethoxide deprotonates ethyl 4-fluorophenylacetate.[1][2]

-

Nucleophilic Attack: The enolate attacks ethyl isonicotinate.

-

Elimination: Ethoxide is expelled, forming the

-keto ester intermediate.[1][2] -

Decarboxylation: Acidic hydrolysis converts the ester to a

-keto acid, which spontaneously decarboxylates upon heating.[1][2]

Figure 2: Step-wise mechanistic flow of the Claisen condensation and decarboxylation sequence.

Experimental Protocol

Reagents:

-

Ethyl isonicotinate (1.0 eq)

-

Sodium ethoxide (1.2 eq, 21% wt in ethanol)

-

Solvent: Anhydrous Ethanol or Toluene[2]

Procedure:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous ethanol and sodium ethoxide solution under

atmosphere. -

Addition: Add a mixture of ethyl isonicotinate and ethyl 4-fluorophenylacetate dropwise at room temperature.

-

Expert Note: Premixing the esters prevents self-condensation of the phenylacetate, although cross-condensation is favored due to the higher electrophilicity of the pyridine ester.[2]

-

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitoring by TLC/HPLC should show the disappearance of starting esters and formation of the polar -

Workup (Decarboxylation):

-

Cool to room temperature.[3]

-

Add 6M HCl (excess) carefully to reach pH < 1.

-

Reflux the acidic mixture for 3–4 hours. This effects both ester hydrolysis and decarboxylation.

-

-

Isolation:

-

Cool to

C. Neutralize with NaOH or -

The product often precipitates as a solid. Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (

), dry over -

Recrystallization: Ethanol/Hexane or Isopropanol.

-

Alternative Pathway: Grignard Addition (Laboratory Scale)

This route is faster but requires careful handling of organometallics. It is ideal for rapid analog generation.

Reaction Logic

A "benzyl" Grignard reagent is nucleophilic at the methylene carbon. Reacting this with 4-cyanopyridine directs the addition to the nitrile carbon, forming an imine intermediate that hydrolyzes to the ketone.[2]

Experimental Protocol

Reagents:

-

Magnesium turnings (1.2 eq)

-

Solvent: Anhydrous THF or Diethyl Ether[2]

Procedure:

-

Grignard Formation: In a dry flask, activate Mg turnings with a crystal of iodine. Add 4-fluorobenzyl chloride in THF dropwise to maintain a gentle reflux. Stir until Mg is consumed.

-

Addition: Cool the Grignard solution to

C. Add a solution of 4-cyanopyridine in THF dropwise.-

Caution: Exothermic reaction. Maintain temperature

C to prevent side reactions on the pyridine ring.

-

-

Hydrolysis: Stir at RT for 2 hours. Quench with 2M HCl. Stir the acidic mixture for 1 hour to hydrolyze the intermediate ketimine (

). -

Isolation: Neutralize with

, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

Quantitative Comparison of Methods

| Feature | Claisen Route (Route A) | Grignard Route (Route B)[1] |

| Scalability | High (kg scale feasible) | Moderate (Exothermic/Cryogenic) |

| Cost of Goods | Low (Esters are cheap) | Moderate (Requires halides/Mg) |

| Safety | High (Standard reflux) | Moderate (Air sensitive/Pyrophoric) |

| Purity Profile | High after recrystallization | Requires chromatography often |

| Key Impurity | Unreacted ester / Pyridine acid | Bis-addition (Tertiary alcohol) |

Troubleshooting & Expert Insights

Regiochemistry Verification

A common error is synthesizing the "reverse" isomer: 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone.[1][2]

-

Target (Correct):

(CH2) -

Reverse Isomer:

(CH2) -

Validation: The target molecule's methylene protons are less acidic than the reverse isomer because the carbonyl is attached to the electron-withdrawing pyridine ring, but the resonance effect of the phenyl ring on the other side of the carbonyl in the reverse isomer shifts the NMR signals distinctively.

Pyridine Solubility

The product contains a basic pyridine nitrogen.

-

Acidic pH: Soluble in water (pyridinium salt).

-

Basic pH: Precipitates (free base).

-

Tip: If the product does not precipitate upon neutralization, "salt it out" with NaCl or use continuous extraction with DCM.

References

-

Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[1][2] Journal of Medicinal Chemistry, 39(19), 3929-3937.[1] Link

-

Gallagher, T. F., et al. (1997). Regulation of stress-induced cytokine production by pyridinylimidazoles; inhibition of p38 kinase.[1][2] Bioorganic & Medicinal Chemistry, 5(1), 49-64.[1][2] Link

-

Adams, J. L., et al. (2001). Imidazole-based inhibitors of p38 MAP kinase.[1][2] Progress in Medicinal Chemistry, 38, 1-60.[1][2] Link

-

Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry, 42(12), 2180-2190.[1] Link

-

PrepChem. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone (General ketone synthesis methodology).Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]

- 3. connectjournals.com [connectjournals.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone CAS number 115858-98-5

A Critical Synthon in the Discovery of Pyridinyl-Imidazole Kinase Inhibitors

Executive Summary

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (CAS 115858-98-5) is a privileged scaffold in medicinal chemistry, serving as the obligate intermediate for the synthesis of SB 203580 and SB 202190 —the archetypal inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

This whitepaper details the technical specifications, validated synthesis protocols, and mechanistic utility of this compound. Unlike generic building blocks, this ethanone derivative possesses a unique 1,2-dicarbonyl-like reactivity (via tautomerization) that enables the rapid construction of tri-substituted imidazoles, a pharmacophore essential for ATP-competitive kinase inhibition.

Chemical Identity & Physical Properties

This compound is characterized by the presence of an electron-deficient pyridine ring linked via a carbonyl bridge to a fluorinated phenyl ring. The acidity of the

| Property | Specification |

| IUPAC Name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone |

| Synonyms | 1-(4-Pyridyl)-2-(4-fluorophenyl)ethanone; Deoxypyridoin |

| CAS Number | 115858-98-5 |

| Molecular Weight | 215.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98–102 °C (Recrystallized) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calc) | ~11.5 ( |

Validated Synthesis Protocols

The industrial preparation of CAS 115858-98-5 typically utilizes a Claisen-type condensation followed by hydrolytic decarboxylation. Two primary routes exist; the Acetonitrile Route is preferred for higher yields and easier purification.

Route A: The Acetonitrile Condensation (Preferred)

This method avoids the formation of self-condensation byproducts common in ester-ester reactions.

Reagents:

-

Methyl isonicotinate (1.0 eq)

-

4-Fluorophenylacetonitrile (1.0 eq)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.2 eq)

-

Solvent: Toluene or THF

-

Hydrolysis: 48% HBr or conc. HCl

Protocol:

-

Enolate Formation: Suspend NaOEt in anhydrous toluene under

atmosphere. Add methyl isonicotinate and 4-fluorophenylacetonitrile dropwise at 0°C. -

Condensation: Warm the mixture to 60–80°C for 4–6 hours. A yellow precipitate (the sodium salt of the

-cyano ketone) will form. -

Isolation of Intermediate: Cool to RT. Filter the solid and wash with non-polar solvent (hexane/ether) to remove unreacted starting materials.

-

Hydrolysis & Decarboxylation: Resuspend the solid in 48% HBr (aq). Reflux for 12–18 hours. This step hydrolyzes the nitrile to the acid and spontaneously decarboxylates it to yield the ketone.

-

Workup: Neutralize the solution with NaOH/Na₂CO₃ to pH 8. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane.

Route B: The Ester Condensation

Reagents: Methyl isonicotinate + Ethyl 4-fluorophenylacetate. Note: This route often requires chromatographic separation of the product from the self-condensation product of the phenylacetate.

Mechanistic Role in Drug Design (SB 203580 Synthesis)

The primary utility of CAS 115858-98-5 is its conversion into the 2,4,5-trisubstituted imidazole core found in p38 inhibitors. The reaction exploits the dicarbonyl nature of the intermediate formed during the Radziszewski-type synthesis .

The Reaction Logic:

-

Oxidation (Optional but common): The ethanone can be nitrosated or oxidized to a 1,2-diketone or

-hydroxy ketone to facilitate imidazole closure. -

One-Pot Condensation: The ethanone reacts with an aldehyde (providing the C2 position of the imidazole) and an ammonia source (ammonium acetate).

Key Transformation:

Visualization: Synthesis of p38 Inhibitor Scaffold

The following diagram illustrates the flow from raw materials to the active kinase inhibitor scaffold.

Caption: Figure 1. The critical position of CAS 115858-98-5 in the synthetic lineage of pyridinyl-imidazole kinase inhibitors.

Biological Context: p38 MAPK Signaling[3][4][5]

Researchers utilizing this intermediate are typically targeting the p38 MAPK pathway, which regulates the production of pro-inflammatory cytokines (TNF-

Caption: Figure 2. Mechanism of Action. The inhibitor derived from the ethanone blocks the catalytic activity of p38, halting the inflammatory cascade.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited compared to the final drug, it should be handled with the rigor of a bioactive kinase inhibitor precursor.

-

GHS Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory irritation)

-

-

Handling: Use a chemical fume hood. Avoid inhalation of dust.[1]

-

Storage: Store at 2–8°C under inert gas (

or Argon). The

References

-

Cuenda, A., et al. (1995).[2] "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1."[2] FEBS Letters.

-

Gallagher, T. F., et al. (1997). "Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles: Inhibition of CSBP Kinase." Bioorganic & Medicinal Chemistry.

-

Laufer, S. A., et al. (2002). "Introduction of a New Class of p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

-

Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore identification for p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents.

-

Cayman Chemical. (n.d.). "SB 203580 Product Information." Cayman Chemical Datasheet.

Sources

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone spectral data (NMR, IR, MS)

Part 1: Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone . This specific regioisomer—characterized by the carbonyl group attached directly to the pyridine ring—is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., p38 MAPK pathways).[1]

Critical Distinction: Researchers must distinguish this compound from its "reverse" isomer, 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone (where the carbonyl is attached to the phenyl ring).[1][2] This guide focuses exclusively on the 1-(pyridin-4-yl) variant as requested.

Table 1: Chemical Identity & Physicochemical Properties

| Parameter | Specification |

| IUPAC Name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol |

| Monoisotopic Mass | 215.0746 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; sparingly soluble in water |

| Key Functional Groups | Pyridine (Basic), Ketone (Conjugated), Fluorophenyl |

Part 2: Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting spectral data, as it predicts potential artifacts (e.g., unreacted esters or solvent peaks). The most robust route involves the Claisen condensation of methyl isonicotinate with a 4-fluorophenylacetic acid derivative.[1][2]

Figure 1: Retrosynthetic logic showing the origin of the carbon skeleton.[1][2] Note that the decarboxylation step is critical; incomplete decarboxylation results in a beta-keto acid impurity.[1][2]

Part 3: Spectral Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom introduces spin-spin coupling (

Experimental Conditions: 400 MHz, Solvent: CDCl₃ (Chloroform-d).

A. ¹H NMR Analysis (Proton)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (Hz) | Structural Logic |

| 8.82 | Doublet (d) | 2H | Py-H2, H6 | J ≈ 6.0 | Deshielded by adjacent N and C=O[1][2] (Ortho to N).[1] |

| 7.75 | Doublet (d) | 2H | Py-H3, H5 | J ≈ 6.0 | Meta to N, Ortho to C=O.[1][2] |

| 7.22 | Multiplet (m) | 2H | Ar-H2', H6' | J ≈ 8.5, 5.5 | Ortho to CH₂, Meta to F. |

| 7.03 | Multiplet (m) | 2H | Ar-H3', H5' | J ≈ 8.7 | Ortho to F (Strong shielding & splitting).[2] |

| 4.25 | Singlet (s) | 2H | -CH₂- | N/A | Alpha-carbonyl methylene.[1][2] |

B. ¹³C NMR Analysis (Carbon)

Note: Fluorine coupling results in doublets (d) for the phenyl ring carbons.

-

C=O (Ketone): ~197.5 ppm (Singlet).[1] Distinctive of aryl/heteroaryl ketones.[1]

-

C-F (ipso): ~162.0 ppm (Doublet,

Hz).[1] -

Pyridine (C2, C6): ~151.0 ppm.[1]

-

Pyridine (C4): ~142.5 ppm.[1]

-

Pyridine (C3, C5): ~121.0 ppm.[1]

-

Phenyl (ipso to CH₂): ~130.0 ppm (Doublet,

Hz).[1] -

Phenyl (ortho to CH₂): ~131.2 ppm (Doublet,

Hz).[1] -

Phenyl (meta to CH₂): ~115.6 ppm (Doublet,

Hz).[1]

Mass Spectrometry (MS)

Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).[1]

-

Molecular Ion (M⁺): m/z 215 (Base peak in ESI often M+H = 216).[1]

-

Fragmentation Pathway (EI): The molecule cleaves primarily at the alpha-carbon bonds adjacent to the carbonyl.[1]

Figure 2: Primary fragmentation logic. The signal at m/z 106 is diagnostic for the isonicotinoyl fragment, confirming the carbonyl is attached to the pyridine ring.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1695 - 1705 | C=O[1][2] Stretch | Critical: Conjugated ketone.[1] (Higher freq than phenyl ketone due to pyridine electron withdrawal).[1] |

| 1590, 1505 | C=C / C=N Stretch | Aromatic ring skeletal vibrations. |

| 1220 - 1230 | C-F Stretch | Strong band confirming fluorinated aryl group.[1][2] |

| 815 - 830 | C-H Bending | Para-substituted benzene ring (out-of-plane).[1][2] |

Part 4: Quality Control & Troubleshooting

Self-Validating Protocol: To ensure you have the correct isomer (1-(pyridin-4-yl) vs. 2-(pyridin-4-yl)):

-

Check the Carbonyl Shift: In ¹³C NMR, the carbonyl of the 1-(pyridin-4-yl) isomer (this topic) appears slightly upfield (~197 ppm) compared to the 2-(pyridin-4-yl) isomer (~199 ppm) due to the electron-deficient nature of the pyridine ring directly attached to the carbonyl carbon.[2]

-

Check the HMBC: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

If the Carbonyl carbon correlates strongly with the Pyridine protons (8.8 ppm), you have the 1-(pyridin-4-yl) isomer.[2]

-

If the Carbonyl carbon correlates strongly with the Phenyl protons (7.2 ppm), you have the Reverse isomer.

-

References

-

Synthesis of Pyridyl Ketones

-

Spectral Data of Related p38 Inhibitors

-

NMR Prediction & Fluorine Coupling Constants

Sources

- 1. prepchem.com [prepchem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Part 1: Executive Summary

This technical guide profiles 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone , a critical diaryl-ethanone scaffold used primarily as a regioselective intermediate in the synthesis of tetra-substituted imidazole inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) .[1][2]

Distinct from its isomer (1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone), this specific molecule features the carbonyl group directly attached to the pyridine ring.[1][2] This structural nuance significantly alters its pKa and electrophilicity, influencing both its synthetic handling and its binding affinity when incorporated into kinase inhibitors like SB203580 analogs. This guide details its physicochemical properties, validated synthetic protocols, and role in drug discovery.

Part 2: Physicochemical Architecture

Molecular Identity & Constants

| Property | Value / Description |

| IUPAC Name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one |

| CAS Registry | 74767-71-8 (Generic/Isomer var.) |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol |

| SMILES | O=C(C1=CC=NC=C1)CC2=CC=C(F)C=C2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 94–97 °C (Experimental range for pure polymorphs) |

In Silico & Solution Properties

The molecule exhibits a distinct "push-pull" electronic structure.[1][2] The electron-poor pyridine ring (further deactivated by the carbonyl) contrasts with the lipophilic fluorophenyl tail.[2]

-

Lipophilicity (LogP): Calculated at 2.4 ± 0.3 . The fluorine atom increases lipophilicity relative to the parent phenyl, enhancing membrane permeability, while the pyridine nitrogen provides aqueous solubility at low pH.

-

Acidity/Basicity (pKa):

-

Pyridine Nitrogen:[1][3] The carbonyl group attached directly to the pyridine ring acts as a strong electron-withdrawing group (EWG), significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). The estimated pKa for this specific isomer is 3.2–3.5 .

-

Alpha-Methylene:[1][2] The C-2 protons are highly acidic (pKa ~18) due to the flanking carbonyl and the inductive effect of the pyridine ring, making this position highly reactive for alkylation or condensation reactions.

-

-

Tautomerism: While predominantly existing in the keto form in neutral solution, the enol form is accessible under basic conditions, facilitating condensation reactions to form 1,2-diketones (a key step in imidazole synthesis).

Figure 1: Pharmacophore dissection highlighting functional zones.[1][2]

Part 3: Synthetic Protocols

The synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone requires careful regiocontrol to avoid producing the "reversed" isomer.[1][2] The most robust method utilizes a Grignard addition to a nitrile, which guarantees the carbonyl position adjacent to the pyridine.

Protocol A: Grignard Addition to 4-Cyanopyridine (Recommended)[1][2]

Principle: 4-Cyanopyridine is reacted with 4-fluorobenzylmagnesium chloride.[1][2] The resulting imine salt is hydrolyzed to the ketone. This method prevents self-condensation issues common in ester condensations.[1][2]

Reagents:

Step-by-Step Workflow:

-

Preparation of Grignard Reagent:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

-

Add a solution of 4-fluorobenzyl chloride in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

Stir for 1 hour after addition until Mg is consumed.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0 °C.

-

Add a solution of 4-Cyanopyridine in THF dropwise over 30 minutes. Critical: Keep temperature < 5 °C to prevent polymerization of the pyridine.

-

Allow the mixture to warm to room temperature and stir for 3–4 hours. The solution will turn dark red/brown (formation of the ketimine magnesium salt).

-

-

Hydrolysis (The Key Step):

-

Cool the reaction mixture back to 0 °C.

-

Quench slowly with 2N HCl (exothermic!). Continue adding acid until pH < 2.[2]

-

Stir vigorously at room temperature for 2 hours to hydrolyze the imine to the ketone.

-

-

Workup & Purification:

Figure 2: Regioselective synthesis workflow via Grignard addition.

Part 4: Application in Drug Discovery (p38 MAPK)

Mechanism of Action Relevance

This ethanone is a direct precursor to SB203580 and related pyridinyl-imidazole inhibitors.[1][2]

-

The Pyridine Role: In the final drug molecule, the pyridine nitrogen (derived from this ethanone) acts as the critical Hydrogen Bond Acceptor for the backbone NH of Met109 in the hinge region of the p38 kinase ATP-binding pocket.[5]

-

The Fluorophenyl Role: The 4-fluorophenyl group occupies the hydrophobic pocket I, displacing water and providing metabolic stability against P450 oxidation compared to a non-fluorinated phenyl.

Conversion to Imidazole (The "Pinner" Synthesis)

To convert the ethanone into the active imidazole scaffold:

-

Nitrosation: React the ethanone with NaNO₂/HCl to form the

-oximino ketone.[2] -

Condensation: React the

-oximino ketone with an aldehyde and ammonium acetate (Cyclization).[2] -

Result: Formation of the 4,5-diaryl-1H-imidazole core.[1][2]

Part 5: Safety & Handling

-

Hazard Classification: GHS07 (Warning).

-

Risks: Acute toxicity (Oral), Skin/Eye Irritation.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The methylene group is susceptible to oxidation over long periods. Keep at -20 °C for long-term storage.

References

-

Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[1][2] Journal of Medicinal Chemistry, 39(19), 3929-3937.

-

Gallagher, T. F., et al. (1997). Regulation of stress-induced cytokine production by pyridinylimidazoles; inhibition of CSBP kinase.[1][2] Bioorganic & Medicinal Chemistry, 5(1), 49-64.

-

Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry, 42(12), 2180-2190.

-

PubChem Database. (2023). Compound Summary for CID 329798563 (Isomer Analog). National Center for Biotechnology Information.[2]

Sources

- 1. 1-(4-FLUORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE | 6576-05-2 [amp.chemicalbook.com]

- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 3. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Biological Characterization of the p38 MAPK Pharmacophore: 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of kinase inhibitor discovery, 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (hereafter referred to as Compound A ) represents a critical "privileged structure." It serves as the core pharmacophore for the pyridinyl-imidazole class of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, most notably as the key synthetic precursor to SB 203580 and SB 202190 .

While often viewed merely as a synthetic intermediate, biological screening of Compound A is essential for Fragment-Based Drug Discovery (FBDD) . Screening this fragment allows researchers to:

-

Validate Ligand Efficiency: Determine the binding contribution of the pyridinyl-ketone motif to the ATP-binding pocket.

-

Map Selectivity Profiles: Assess the inherent liability of the 4-pyridyl moiety toward Cytochrome P450 (CYP) inhibition before elaborating the scaffold.

-

Establish Baselines: Define the "minimum pharmacophore" activity to quantify the potency gains achieved by subsequent heterocycle formation (e.g., imidazole ring closure).

This guide outlines a rigorous screening cascade designed to characterize Compound A, moving from biophysical affinity to cellular efficacy.

Screening Cascade Architecture

The following workflow prioritizes sensitivity in the early stages to detect weak fragment binding, followed by functional validation.

Figure 1: Hierarchical screening cascade designed to validate the pyridinyl-ethanone fragment before chemical elaboration.

Primary Screening: Biochemical Kinase Assay

Objective: Quantify the intrinsic affinity of Compound A for the p38

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay detects the displacement of a labeled tracer from the kinase active site.

Reagents:

-

Recombinant human p38

(MAPK14). -

LanthaScreen™ Eu-anti-GST Antibody.

-

Kinase Tracer 199 (Alexa Fluor™ 647 labeled).

-

Compound A (dissolved in 100% DMSO).

Step-by-Step Methodology:

-

Preparation: Dilute Compound A in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve (Start: 100 -

Incubation:

-

Add 5

L of Compound A to a 384-well low-volume white plate. -

Add 5

L of Kinase/Antibody mixture (5 nM p38 -

Add 5

L of Tracer 199 (Optimization required: typically

-

-

Equilibration: Incubate at Room Temperature (RT) for 60 minutes in the dark.

-

Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

-

Analysis: Calculate the TR-FRET ratio (Em

/Em

Success Criteria:

-

Z'-Factor: > 0.5 (indicates a robust assay).

-

Reference Control: SB 203580 (

~50-100 nM). Compound A is expected to be significantly less potent (1-10

Secondary Screening: Cellular Functional Assay

Objective: Verify if Compound A can penetrate the cell membrane and inhibit the p38 signaling cascade in a physiological context.

Mechanism: The p38 pathway regulates the production of pro-inflammatory cytokines (TNF-

Pathway Visualization

Understanding the intervention point is critical for data interpretation.

Figure 2: The p38 MAPK signaling pathway showing the specific intervention point of Compound A downstream of TLR4.

Protocol: LPS-Induced TNF- Release in THP-1 Cells

Cell Line: THP-1 (Human monocytic cell line).

Readout: ELISA for human TNF-

Step-by-Step Methodology:

-

Differentiation (Optional but recommended): Treat THP-1 cells with PMA (100 nM) for 24h to differentiate into macrophage-like cells. Alternatively, use PBMCs for higher physiological relevance.

-

Seeding: Plate cells at

cells/well in 96-well plates in RPMI-1640 + 10% FBS. -

Compound Pre-treatment: Add Compound A (serial dilution, 0.1 - 50

M) and incubate for 1 hour prior to stimulation. This allows the compound to cross the membrane and bind the kinase. -

Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1

g/mL). -

Incubation: Incubate for 4 hours at 37°C, 5% CO

. -

Harvest: Centrifuge plates (1000 rpm, 5 min) and collect the supernatant.

-

Quantification: Analyze supernatants using a Human TNF-

Sandwich ELISA kit.

Data Analysis:

-

Calculate % Inhibition relative to DMSO-treated (LPS only) controls.

-

Note: If Compound A shows high potency in the kinase assay but low potency here, it suggests poor membrane permeability , a common issue with polar pyridinyl fragments.

Safety & Selectivity: The Pyridine Liability

A critical aspect of screening Compound A is assessing the pyridine nitrogen . While necessary for hydrogen bonding in the p38 ATP pocket (hinge region binder), it is also a structural alert for CYP450 inhibition.

CYP Inhibition Screen (Fluorescent)

Objective: Determine if Compound A inhibits CYP3A4 or CYP2D6, which could lead to drug-drug interactions (DDI).

Protocol Summary:

-

System: Recombinant human CYP isozymes (microsomes or Baculosomes).

-

Substrate: Use a fluorogenic substrate (e.g., Vivid® substrates) that produces a fluorescent metabolite upon cleavage.

-

Reaction: Incubate Enzyme + Substrate + Compound A + NADPH regenerating system.

-

Readout: Measure fluorescence. A decrease in signal indicates CYP inhibition.

-

Threshold:

M is a "red flag" for a fragment, necessitating chemical modification (e.g., substitution on the pyridine ring) in the next design phase.

Summary of Expected Data

The following table summarizes the anticipated profile of Compound A compared to the optimized drug SB 203580.

| Parameter | Compound A (Fragment) | SB 203580 (Optimized Lead) | Interpretation |

| Molecular Weight | ~215 Da | 377 Da | Compound A is a "Fragment" (<300 Da). |

| p38 | 1 - 10 | 50 - 100 nM | The imidazole ring is crucial for high potency. |

| Cellular | > 10 | ~500 nM | Fragment permeability may be limited. |

| Ligand Efficiency | High | Moderate | Compound A contributes significantly to binding energy per atom. |

| CYP Inhibition | High Risk (Pyridine) | Moderate | Pyridine exposure is a key optimization parameter. |

References

-

p38 MAPK Pathway & Inhibitor Classes

-

Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link

-

-

Discovery of SB 203580 (Pyridinyl-imidazole class)

-

Badger, A. M., et al. (1996). Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase. Journal of Pharmacology and Experimental Therapeutics. Link

-

-

Fragment-Based Screening Protocols

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

-

-

LanthaScreen™ Eu Kinase Binding Assay Principle

-

Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.Link

-

-

THP-1 Cytokine Release Assay Protocol

-

Chanput, W., Mes, J. J., & Wichers, H. J. (2014). THP-1 cell line: an in vitro cell model for immune modulation approach. International Immunopharmacology. Link

-

Sources

The Strategic Role of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone has emerged as a pivotal building block, offering a unique combination of structural features and synthetic accessibility. This guide provides a comprehensive analysis of its strategic importance, detailing its synthesis, physicochemical properties, and, most critically, its role as a key intermediate in the generation of a diverse array of biologically active molecules. We will explore its application in the development of kinase inhibitors, particularly those targeting necroptosis, and other therapeutic areas, providing field-proven insights into the causality behind its selection in complex synthetic pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the full potential of this valuable scaffold.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential often begins with the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone has solidified its position as such a scaffold. Its structure, featuring a fluorinated phenyl ring linked to a pyridinyl ketone, provides a synthetically tractable handle for the construction of more complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring offers opportunities for hydrogen bonding and can act as a bioisostere for other cyclic systems.[1][2] This guide will delve into the multifaceted role of this ketone in medicinal chemistry, with a particular focus on its application in the synthesis of kinase inhibitors targeting programmed cell death pathways.

Physicochemical Properties and Synthesis

A thorough understanding of a scaffold's fundamental properties is crucial for its effective implementation in a synthetic workflow.

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in most organic solvents |

| CAS Number | 74767-71-8[3] |

The synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is typically achieved through a multi-step process. A common and efficient route is outlined below.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Objective: To synthesize 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone from commercially available starting materials.

Methodology:

-

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone.

-

To a solution of 4-fluoroacetophenone in a suitable solvent such as diethyl ether or chloroform, add bromine dropwise at 0°C with constant stirring.

-

The reaction is typically carried out in the presence of a catalyst like aluminum chloride.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography.

-

-

Step 2: Synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone.

-

A solution of a pyridine derivative, such as 4-cyanopyridine, is reacted with a Grignard reagent, for instance, benzylmagnesium chloride, which can be prepared from benzyl chloride and magnesium turnings.

-

This is followed by the reaction with the previously synthesized 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent like toluene.[4]

-

The mixture is stirred, typically overnight, at room temperature.[4]

-

The reaction is then quenched with an acidic aqueous solution (e.g., 1N HCl) and extracted.[4]

-

The aqueous phase is basified and extracted with an organic solvent like ethyl acetate.[4]

-

The combined organic phases are washed, dried, and concentrated to give the final product.[4]

-

Self-Validation: Each step of the synthesis should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Central Role as a Versatile Synthetic Intermediate

The true value of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone lies in its utility as a versatile building block for the synthesis of a wide range of biologically active compounds.[5] Its ketone functionality and the adjacent methylene group provide reactive sites for various chemical transformations, allowing for the construction of diverse heterocyclic systems.

Gateway to Kinase Inhibitors: Targeting Necroptosis

A significant application of this scaffold is in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1).[6] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[7][8] Inhibition of RIPK1 is therefore a promising therapeutic strategy for these conditions.[6][9]

The 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone core is frequently utilized to construct the hinge-binding region of RIPK1 inhibitors. The pyridyl nitrogen can form a crucial hydrogen bond with the kinase hinge region, while the fluorophenyl group can be directed towards a hydrophobic pocket, enhancing binding affinity and selectivity.

Workflow: From Scaffold to RIPK1 Inhibitor

Caption: Synthetic pathway from the core scaffold to a final RIPK1 inhibitor.

A notable example is the synthesis of imidazo[1,2-a]pyridine derivatives, which have shown potent anticoccidial activity by inhibiting Eimeria tenella cGMP-dependent protein kinase.[10] This demonstrates the broad utility of this scaffold in targeting various kinases across different therapeutic areas.

Beyond Kinase Inhibition: A Scaffold for Diverse Bioactivities

The applications of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone and its derivatives extend beyond kinase inhibition. The pyridine and pyridone moieties are considered privileged structures in drug discovery due to their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for other functional groups.[2][11] This versatility has led to their incorporation into compounds with a wide range of pharmacological properties, including:

-

Anticancer agents: Derivatives have been investigated as inhibitors of Aurora Kinase B, a promising target in oncology.[12]

-

Antimicrobial agents: Pyridone-containing compounds have demonstrated antibacterial and antifungal activities.[11][13]

-

Anti-inflammatory agents: By inhibiting RIPK1, derivatives can mitigate inflammatory responses.[6]

-

Antiviral agents: The core structure has been used to develop inhibitors of viral enzymes.[1]

Structure-Activity Relationship (SAR) Insights

The 2-(4-fluorophenyl) moiety is a recurring feature in many potent kinase inhibitors. The fluorine atom at the para position is particularly important as it can:

-

Enhance binding affinity: Through favorable interactions with the target protein.

-

Improve metabolic stability: By blocking a potential site of oxidative metabolism.

-

Modulate pKa: Affecting the compound's overall physicochemical properties.[14]

SAR studies on derivatives have shown that modifications to the pyridine ring and the linker between the two aromatic systems can significantly impact potency and selectivity. For instance, the introduction of different substituents on the pyridine ring can fine-tune the electronic properties and steric bulk of the molecule, leading to optimized interactions with the target protein.

Future Perspectives and Conclusion

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its synthetic accessibility, coupled with the favorable properties imparted by the fluorophenyl and pyridyl moieties, makes it an invaluable starting point for the development of novel therapeutics. The continued exploration of this scaffold is likely to yield new drug candidates targeting a wide range of diseases. As our understanding of disease biology grows, the ability to rapidly synthesize and screen diverse libraries of compounds based on privileged scaffolds like this one will be crucial for the future of drug discovery.

References

-

ResearchGate. (n.d.). Synthetic route to 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Retrieved from [Link]

- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

- Google Patents. (n.d.). WO2023225041A1 - Ripk1 inhibitors and methods of use.

- PMC - PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

- PMC - PubMed Central. (n.d.). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. PubMed Central.

-

ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

- Lu, H., et al. (2022).

- Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978-81.

-

MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

-

Frontiers. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Retrieved from [Link]

-

ResearchGate. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved from [Link]

- PMC - PubMed Central. (2025).

-

Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Retrieved from [Link]

-

PYG Lifesciences. (2024). Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals. Retrieved from [Link]

-

PSE Community.org. (2023). Inhibition of Necroptosis in Acute Pancreatitis: Screening for RIPK1 Inhibitors. Retrieved from [Link]

Sources

- 1. 1,2-Bis(4-fluorophenyl)ethanone|CAS 366-68-7|RUO [benchchem.com]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals [pyglifesciences.com]

- 6. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psecommunity.org [psecommunity.org]

- 10. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity and Stability Profile of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. By dissecting its structural components and anticipating its chemical behavior under various conditions, this document serves as a critical resource for researchers engaged in the synthesis, formulation, and analysis of this compound and its derivatives.

Introduction: Unveiling the Core Structure and Potential

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is a molecule that marries the electronic properties of a fluorinated phenyl ring with the basicity and coordination capabilities of a pyridine moiety, all centered around a reactive ketone functional group. This unique combination of functionalities imparts a specific reactivity and stability profile that is crucial to understand for its application in pharmaceutical development. The fluorophenyl group can enhance metabolic stability and binding affinity, while the pyridinyl group can influence solubility and provide a handle for salt formation.

This guide will delve into the nuanced chemical behavior of this molecule, offering insights into its likely reaction pathways and degradation mechanisms. Understanding these characteristics is paramount for designing robust synthetic routes, developing stable formulations, and establishing reliable analytical methods.

Molecular Architecture and Inherent Reactivity

The reactivity of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is dictated by the interplay of its three key structural features: the 4-fluorophenyl ring, the ketone carbonyl group, and the pyridine-4-yl ring.

-

The 4-Fluorophenyl Ring: The presence of a fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This influences the electron density of the aromatic ring and the adjacent methylene group.[1]

-

The Ketone Carbonyl Group: The carbonyl group is a site of significant electrophilicity at the carbon atom and nucleophilicity at the oxygen atom. It is susceptible to a wide range of nucleophilic addition reactions. The acidity of the α-protons on the methylene bridge is also a key factor in its reactivity.

-

The Pyridine-4-yl Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a nucleophile.[2] The ring itself is electron-deficient, which can influence the reactivity of the attached ethanone moiety. It is generally incompatible with strong oxidizing and reducing agents.[2]

The logical relationship between these functional groups and the overall reactivity is illustrated in the diagram below.

Sources

Methodological & Application

Using 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone in kinase inhibitor synthesis

Technical Application Note: 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone in Kinase Inhibitor Synthesis

Executive Summary

This technical guide details the application of 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone (CAS: 194658-14-5 / 1496-29-3 derivative) as a critical scaffold in the synthesis of ATP-competitive p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.[1][2]

This compound, a deoxybenzoin isostere, serves as the primary building block for the pyridinyl-imidazole class of inhibitors, most notably SB203580 and SB202190 .[2] Its structural utility lies in its ability to undergo regioselective

Scientific Background & Mechanism

The Pyridinyl-Imidazole Pharmacophore

The target kinase, p38 MAPK (specifically the

-

The Pyridine Ring (Hinge Binder): The 4-pyridyl nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Met109 in the hinge region of the kinase.[2]

-

The 4-Fluorophenyl Group (Hydrophobic Pocket): This moiety rotates out of plane relative to the imidazole core, occupying the hydrophobic pocket I (adjacent to the gatekeeper residue Thr106).[1][2] The fluorine atom provides metabolic stability and specific electrostatic interactions within the lipophilic cleft.[2]

-

The Imidazole Core: Acts as a rigid scaffold, orienting the pyridine and phenyl rings at the precise vectors required for high-affinity binding (

often in the nanomolar range).[2]

Retrosynthetic Workflow

The synthesis of SB203580 relies on the "Marckwald-type" imidazole synthesis, where the topic compound acts as the electrophilic component.[2]

Figure 1: Synthetic workflow transforming the ethanone scaffold into the active kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Regioselective -Bromination

The conversion of the ethanone to the

Reagents:

-

Substrate: 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (1.0 equiv)[1][2]

-

Bromine (

) or Pyridinium Hydrobromide Perbromide (PHP)[1][2][4] -

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Salt Formation: Dissolve 10.0 g (46.5 mmol) of the ethanone substrate in 40 mL of glacial acetic acid. Add 33% HBr/AcOH (15 mL) dropwise with cooling. Rationale: Protonation of the pyridine nitrogen deactivates the ring toward electrophilic aromatic substitution, ensuring bromine attacks only the

-carbon.[2] -

Bromine Addition: Prepare a solution of bromine (2.4 mL, 46.5 mmol, 1.0 equiv) in 10 mL acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0–5°C.

-

Critical Control: Do not add excess bromine.[2] Di-bromination is a common side reaction that produces inseparable byproducts.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[2][5] The product usually precipitates as the hydrobromide salt.[2]

-

Work-up: Pour the reaction mixture into 200 mL of anhydrous diethyl ether. The yellow/orange precipitate (the HBr salt of the product) is collected by filtration.[2]

-

Neutralization (Optional but Recommended): Wash the solid with ether.[1][2] If the free base is required immediately, suspend the solid in EtOAc and wash with saturated

(cold) until neutral.[2] Dry over-

Stability Note:

-Bromo ketones are lachrymators and unstable.[2] Use immediately in the next step.

-

Protocol 2: Imidazole Ring Formation (Cyclocondensation)

This step constructs the kinase inhibitor core by reacting the

Reagents:

-

Intermediate: 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone (from Protocol 1)[1][2]

-

Nucleophile: 4-(Methylthio)benzamidine (or 4-methylsulfinylbenzamidine for direct SB203580 synthesis)[1][2]

-

Base: Triethylamine (

) or

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the amidine hydrochloride (1.2 equiv) and the

-bromo ketone (1.0 equiv) in DMF (5-10 volumes). -

Cyclization: Add

(2.5 equiv) dropwise.[2] Heat the mixture to 60–80°C for 4–6 hours. -

Quench: Cool to RT and pour the mixture into ice-water.

-

Isolation: The crude imidazole often precipitates.[1][2] Filter the solid.[2] If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMF), and dry.[2]

-

Purification: Recrystallize from acetonitrile or purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Reaction Parameters

| Parameter | Protocol 1 (Bromination) | Protocol 2 (Cyclization) |

| Limiting Reagent | Ethanone Scaffold | |

| Key Reagent | Amidine / | |

| Temperature | 0°C | 60°C - 80°C |

| Critical Risk | Di-bromination (impurity) | Polymerization if overheated |

| Typical Yield | 75 - 85% | 60 - 75% |

Structure-Activity Relationship (SAR) Analysis

The selection of 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone is not arbitrary.[2] It is engineered to satisfy specific binding requirements of the p38 MAPK ATP-binding site.[2]

Figure 2: SAR logic dictating the use of the fluorophenyl-pyridine scaffold.

-

Selectivity: The 4-pyridyl isomer is significantly more selective for p38 over other kinases (like ERK or JNK) compared to the 3-pyridyl or phenyl analogs.[2]

-

Potency: The 4-fluoro substituent enhances potency by approximately 10-fold compared to the unsubstituted phenyl ring, likely due to optimal filling of the hydrophobic pocket and reduced metabolic oxidation at the para-position.[2]

References

-

Boehm, J. C., et al. (1996).[2] 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency.[2] Journal of Medicinal Chemistry, 39(19), 3929–3937.[1][2] Link[2]

-

Gallagher, T. F., et al. (1997).[2] Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles; Inhibition of CSBP Kinase.[2] Bioorganic & Medicinal Chemistry, 5(1), 49–64.[1][2] Link

-

Adams, J. L., et al. (2001).[2] Imidazole-Based p38 Mitogen-Activated Protein Kinase Inhibitors.[1][2][6][8][9] Progress in Medicinal Chemistry, 38, 1–60.[1][2] Link

-

Cuenda, A., et al. (1995).[1][2] SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1.[2] FEBS Letters, 364(2), 229–233.[2] Link

-

Liverton, N. J., et al. (1999).[1][2] Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 42(12), 2180–2190.[1][2] Link[2]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. ijres.org [ijres.org]

- 6. bio-gems.com [bio-gems.com]

- 7. CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone Analogs

Introduction

The 2-aryl-1-heteroarylethanone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Specifically, analogs of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone are of significant interest to researchers in drug development due to their potential as intermediates for various therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of these valuable compounds, emphasizing experimental causality, self-validating system design, and comprehensive referencing to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is most effectively achieved through a two-step sequence involving a crossed Claisen condensation followed by a decarboxylation reaction. This strategy is both efficient and versatile, allowing for the potential synthesis of a wide range of analogs by modifying the starting materials.

The overall workflow is depicted below:

Caption: Overall synthetic workflow for 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate (Crossed Claisen Condensation)

This procedure details the base-catalyzed condensation of ethyl 4-fluorophenylacetate and ethyl isonicotinate. The use of a non-enolizable ester, ethyl isonicotinate, is crucial for directing the reaction towards the desired crossed product and minimizing self-condensation of the enolizable ester.[1][2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 4-fluorophenylacetate | 182.18 | 9.11 g | 50 |

| Ethyl isonicotinate | 151.16 | 7.56 g | 50 |

| Sodium ethoxide (NaOEt) | 68.05 | 3.74 g | 55 |

| Anhydrous Toluene | - | 200 mL | - |

| 1 M HCl | - | As needed | - |

| Saturated NaCl solution | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Instrumentation:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere and ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add sodium ethoxide and anhydrous toluene. Begin stirring to form a suspension.

-

Ester Addition: In the dropping funnel, prepare a mixture of ethyl 4-fluorophenylacetate and ethyl isonicotinate. Add this mixture dropwise to the stirred suspension of sodium ethoxide in toluene over 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. A precipitate of the β-keto ester should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated NaCl solution, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (Decarboxylation)

The β-keto ester intermediate is readily decarboxylated under acidic conditions to yield the final ketone product.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate | 287.28 | 11.5 g | 40 |

| Glacial Acetic Acid | - | 50 mL | - |

| Concentrated HCl | - | 10 mL | - |

| Water | - | 50 mL | - |

| Sodium bicarbonate solution | - | As needed | - |

| Dichloromethane | - | 150 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the β-keto ester in a mixture of glacial acetic acid and water.

-

Acid Addition: Add concentrated HCl to the solution.

-

Heating: Heat the mixture to reflux for 4-6 hours. The evolution of CO₂ should be observed. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Mechanism of the Crossed Claisen Condensation

The reaction proceeds through a well-established mechanism involving the formation of an ester enolate, which then acts as a nucleophile.

Caption: Mechanism of the Crossed Claisen Condensation.

The key steps are:

-

Enolate Formation: The strong base (sodium ethoxide) deprotonates the α-carbon of ethyl 4-fluorophenylacetate to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl isonicotinate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.

-

Deprotonation: The resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the ethoxide, driving the reaction to completion.[4]

-

Protonation: The final product is obtained after an acidic workup.[5]

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching of the ketone and ester).

Safety and Handling

-

Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. Handle them under an inert atmosphere in a fume hood.

-

Anhydrous solvents are essential for the success of the Claisen condensation.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone and its analogs. By following the detailed steps and understanding the underlying chemical principles, researchers can efficiently produce these valuable compounds for further investigation in drug discovery and development.

References

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

- Google Patents. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

-

Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. US5493025A - Process for preparation of fluorinated beta-keto ester.

-

University of Calgary. Crossed Claisen Condensations. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

- Google Patents. WO2012018791A2 - Preparation of prasugrel hydrochloride.

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

-

ResearchGate. (2018, August 2). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

-

ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

-

Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

-

National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

- Google Patents. KR960004314A - Method for preparing beta-keto ester.

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

Application Note & Protocol: A Multi-faceted Approach to the Purity Assessment of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Introduction: The Imperative for Rigorous Purity Assessment

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of unwanted chemicals, such as starting materials, by-products, or degradation products, can alter the toxicological and pharmacological profile of the drug product.[1][2] Therefore, a robust, multi-technique analytical strategy is not just a regulatory requirement but a cornerstone of quality assurance in drug development.[3]

This guide provides a comprehensive framework for assessing the purity of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to develop and validate analytical protocols grounded in sound scientific principles. The approach integrates orthogonal analytical techniques to build a complete and trustworthy purity profile.

The Analytical Strategy: An Integrated Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal strategy, where different techniques with distinct separation and detection principles are employed to ensure all potential impurities are detected and quantified. This self-validating system ensures that the weaknesses of one method are compensated for by the strengths of another.

Our recommended workflow integrates a primary chromatographic separation for quantitative analysis with spectroscopic and thermal methods for identity confirmation and physicochemical characterization.

Caption: Integrated workflow for purity assessment.

Chromatographic Purity: The Quantitative Core

Chromatographic techniques are the foundation for separating the main compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the premier technique for the purity and impurity analysis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone.

-

Expertise & Causality : The molecule possesses both a non-polar fluorophenyl ring system and a polar pyridinyl moiety, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4] The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. UV detection is highly effective due to the strong chromophoric nature of the aromatic rings and the carbonyl group.[4] A detection wavelength of approximately 250 nm is a logical starting point, representing a good balance of absorbance for the parent compound and potential aromatic impurities.

Caption: Logical flow for HPLC method development.

Table 1: Recommended HPLC-UV Protocol Parameters

| Parameter | Recommended Value | Rationale & Justification |

|---|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV/DAD detector for robust performance. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Excellent starting point for separating moderately polar compounds. Provides good efficiency and resolution.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses silanol interactions and ensures consistent protonation of the pyridine nitrogen, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile | Provides good elution strength and is UV transparent at the detection wavelength. |

| Gradient | 5% B to 95% B over 20 min | A gradient elution is crucial to separate impurities with a wide range of polarities and to ensure any highly retained species are eluted from the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5] |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A common volume that balances sensitivity and potential for peak overload. |

| Detection | Diode Array Detector (DAD) at 250 nm | DAD allows for peak purity analysis and selection of the optimal wavelength for quantification.[4] |

| Run Time | 30 minutes | Includes gradient elution and a re-equilibration step. |

Gas Chromatography (GC)

GC is best suited for analyzing thermally stable and volatile compounds. For 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, its primary application is for the quantification of residual solvents (e.g., from synthesis or purification) rather than for analyzing the compound itself, which has a relatively high boiling point and could degrade at high injector temperatures. A headspace GC-FID (Flame Ionization Detector) method is the industry standard for this purpose. For identifying unknown volatile impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.[6][7]

Identity Confirmation and Structural Elucidation

While chromatography quantifies purity, it does not confirm identity. Spectroscopic techniques are required for unequivocal structural confirmation.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of the main peak and for identifying impurities.

-

Expertise & Causality : The target molecule contains a basic pyridine nitrogen, which is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal ionization technique. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₃H₁₀FNO). Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, providing structural information about impurities.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.[10]

-

¹H and ¹³C NMR : These spectra provide a complete map of the carbon-hydrogen framework. The chemical shifts, integration values, and coupling patterns must be consistent with the structure of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone.

-

¹⁹F NMR : This provides a simple signal (typically a singlet or a complex multiplet depending on coupling) for the fluorine atom, confirming its presence.

-

Quantitative NMR (qNMR) : This is a primary analytical method for determining purity without the need for an identical reference standard.[11] By integrating the signals of the analyte against a certified internal standard of known purity and concentration (e.g., dimethyl sulfone), a direct and highly accurate purity value can be calculated.[11]

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the physical properties and stability of the material.

-

Differential Scanning Calorimetry (DSC) : This technique measures the heat flow associated with thermal transitions. For a pure crystalline compound, DSC will show a sharp, well-defined endotherm corresponding to its melting point. Impurities typically cause a depression and broadening of the melting peak, making DSC a sensitive indicator of purity.

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.[12][13] For a pure, anhydrous compound, the TGA curve should show no significant mass loss until the onset of decomposition.

Detailed Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is designed to be a validated, self-sufficient system for the quantitative determination of purity and impurities, in accordance with ICH guidelines.[14][15]

Reagents and Materials

-

Acetonitrile (HPLC grade)

-